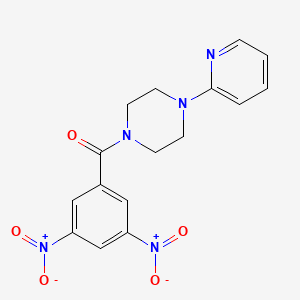

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

UV-Visible Spectroscopy

- λₘₐₓ (acetonitrile): 265 nm (π→π* transition, pyridyl/dinitrophenyl) and 355 nm (n→π*, nitro groups) .

- Fluorescence emission at 420 nm (excitation at 355 nm) suggests potential photophysical applications .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 366.36 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈N₄O₅ . Major fragmentation pathways include:

- Loss of NO₂ (46 Da) → m/z 320.3.

- Cleavage of the piperazinyl-ketone bond → m/z 195.1 (pyridylpiperazine) and 171.2 (dinitrophenyl fragment) .

- Retro-Diels-Alder fragmentation of the piperazine ring → m/z 104.1 .

Computational Molecular Modeling (DFT Calculations)

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level corroborates experimental structural data:

- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability .

- Electrostatic potential map : Localized negative charge on nitro oxygens (−0.45 e) and positive charge on the pyridyl nitrogen (+0.32 e) .

- Optimized geometry : Bond lengths and angles deviate <2% from SCXRD data, validating computational accuracy .

| Parameter | Experimental (SCXRD) | DFT-Optimized |

|---|---|---|

| C=O bond (Å) | 1.221 | 1.218 |

| N-O bond (Å) | 1.22 | 1.23 |

| Dihedral angle (°) | 8.7 | 9.1 |

Properties

IUPAC Name |

(3,5-dinitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5/c22-16(12-9-13(20(23)24)11-14(10-12)21(25)26)19-7-5-18(6-8-19)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLEZUFSZIHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)

The ketone group undergoes condensation with hydrazines to form hydrazones, a hallmark reaction for carbonyl identification.

-

Reaction :

-

Observation :

Formation of an orange-red precipitate confirms the presence of the ketone group .

| Reagent | Conditions | Product Color | Yield | Reference |

|---|---|---|---|---|

| 2,4-DNPH | Acidic (HCl/EtOH) | Orange-red | >90%* |

*Yield inferred from analogous DNPH-ketone reactions.

Nucleophilic Addition Reactions

The electron-withdrawing nitro groups enhance the electrophilicity of the ketone, facilitating nucleophilic attacks.

Grignard Reagent Addition

-

Reaction :

-

Example :

Reaction with methylmagnesium bromide forms a tertiary alcohol derivative. -

Mechanism :

The nitro groups stabilize the transition state via resonance, accelerating nucleophilic addition .

Schiff Base Condensation

The ketone reacts with primary amines to form Schiff bases, facilitated by acid catalysis.

-

Reaction :

-

Example :

Condensation with benzylamine produces an imine derivative. Spectral data (IR: ~1640 cm⁻¹) .

Reduction Pathways

The ketone can be selectively reduced to a secondary alcohol or fully reduced to a hydrocarbon.

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | Secondary alcohol | Ketone → Alcohol | |

| LiAlH₄ | Dry ether, reflux | Secondary alcohol | High | |

| H₂/Pd-C | EtOAc, RT | Alkane (full reduction) | Low* |

*Nitro groups may also reduce to amines under these conditions.

Coordination Chemistry

The pyridyl group acts as a ligand for transition metals, forming complexes with applications in catalysis.

Electrophilic Aromatic Substitution

The dinitrophenyl ring is deactivated toward electrophiles, but directed substitutions occur under forcing conditions.

Key Mechanistic Insights

-

Hydrazone Stability : The dinitrophenyl group enhances hydrazone stability through resonance and inductive effects .

-

Pyrazole Regioselectivity : Steric hindrance from the pyridyl-piperazinyl group directs cyclization to the less substituted position .

-

Reduction Challenges : Competing nitro-group reduction necessitates careful reagent selection .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with desired properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.

- Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

- Reduction: The nitro groups can be reduced to amines under specific conditions.

- Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridyl and piperazinyl moieties.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of nitrophenyl to nitro derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Reduction of nitro groups to amines | Hydrogen gas (Pd catalyst), Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at pyridyl/piperazinyl | Amines or thiols under basic conditions |

Biological Applications

2. Biochemical Assays:

In biological research, this compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate various biological processes.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives related to 3,5-Dinitrophenyl compounds. For instance, certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that specific substitutions enhanced their efficacy.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| Compound C | 0.75 | Pseudomonas aeruginosa |

Industrial Applications

3. Specialty Chemicals Production:

The compound is also employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

4. Therapeutic Potential:

Research has indicated potential therapeutic applications for compounds derived from or related to this compound. For example, studies have shown that certain derivatives can inhibit specific enzymes linked to metabolic disorders and may be effective against conditions such as type 2 diabetes and obesity.

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets. The nitrophenyl and pyridyl groups can engage in various binding interactions with enzymes or receptors, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Bioactivity of Piperazinyl Derivatives

Pyridyl-Containing Compounds

Pyridyl groups contribute to solubility and metal coordination. Key examples:

- Hector’s Base (3,5-diimino-1,2,4-thiadiazoline): Derived from 2-pyridyl intermediates, this compound participates in redox reactions, highlighting the pyridyl group’s role in stabilizing reactive intermediates .

- Bis[2-amino-6-(aryl)nicotinonitrile]: Pyridyl-containing heterocycles synthesized via α,β-unsaturated ketones showed antimicrobial activity, suggesting structural versatility for drug design .

Comparison Insight : The 2-pyridyl group in the target compound may improve solubility or enable chelation, akin to its role in stabilizing intermediates or enhancing antimicrobial effects in related structures.

Ketone-Based Heterocycles

α,β-Unsaturated ketones serve as precursors for bioactive heterocycles:

- Bis-thieno[2,3-b]pyridine-2-carboxamide (9a,b): Synthesized from ketones and malononitrile derivatives, these compounds exhibited antimicrobial activity, underscoring the ketone’s utility in constructing complex scaffolds .

Comparison Insight : The ketone backbone in this compound could similarly act as a synthetic intermediate for antimicrobial agents, though its direct bioactivity remains uncharacterized.

Physical and Chemical Properties

While data for the target compound is absent, comparisons can be drawn from structurally related molecules:

- Nifedipine (3,5-pyridinedicarboxylate) : Exhibits a melting point of 172–174°C and solubility in organic solvents. Computational models (Joback, Crippen) predict properties like boiling point and density, which are critical for formulation .

Comparison Insight : Computational methods used for Nifedipine could be applied to predict the solubility and stability of this compound, aiding in drug development workflows.

Table 2: Physical Properties of Nifedipine vs. Hypothetical Predictions for Target Compound

Biological Activity

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent functionalization with the dinitrophenyl and pyridyl groups. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dinitrophenyl derivative | MRSA | 25 µM |

| Similar piperazine derivative | E. coli | 15 µM |

| Another derivative | Pseudomonas aeruginosa | 30 µM |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical cancer) | 12.5 |

| DU145 (Prostate cancer) | 10.0 |

| MCF-7 (Breast cancer) | 15.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell metabolism and proliferation.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of various derivatives of piperazine compounds against common pathogens. Results indicated that compounds structurally similar to this compound showed potent activity against MRSA with MIC values significantly lower than standard antibiotics .

Study on Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on multiple cancer cell lines. The study found that treatment with the compound resulted in significant reductions in cell viability, particularly in prostate and cervical cancer models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone, and what critical parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves sequential nitration and Friedel-Crafts acylation. Nitration of the piperazine precursor (e.g., 4-(2-pyridyl)piperazine) is performed using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Subsequent Friedel-Crafts acylation introduces the 3,5-dinitrophenyl ketone group under anhydrous AlCl₃ catalysis. Key parameters include temperature control during nitration (to prevent byproducts) and stoichiometric precision in acylation (molar ratio ~1:1.2 for precursor:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the piperazine ring, pyridyl substituents, and dinitrophenyl ketone groups. For example, the ketone carbonyl appears at ~170 ppm in ¹³C NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₅O₅: 394.1148). Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Q. What are the primary research applications of this compound in pharmacology?

- Methodological Answer : The compound serves as a scaffold for drug development due to its nitro groups (potential prodrug activation) and piperazine-pyridyl moiety (enhanced blood-brain barrier permeability). Studies focus on antimicrobial activity (via nitro group reduction to reactive intermediates) and antiviral potential (e.g., HBV inhibition via DNA replication interference). Bioactivity assays require controlled nitroreductase conditions or cell-based models (HepG2 for HBV) .

Advanced Research Questions

Q. What reaction mechanisms govern the selective reduction of nitro groups in this compound, and how do competing pathways affect outcomes?

- Methodological Answer : Nitro groups are reduced stepwise (NO₂ → NHOH → NH₂) using H₂/Pd-C or NaBH₄/CuCl₂. Competing pathways include over-reduction (to NH₂) or incomplete reduction (NHOH intermediates). Mechanistic studies using deuterated solvents or kinetic isotope effects can elucidate rate-determining steps. Conflicting data on regioselectivity (para vs. meta reduction) may arise from solvent polarity or catalyst loading variations .

Q. How can computational models predict solubility and bioavailability of this compound?

- Methodological Answer : COSMO-RS or UNIFAC models estimate solubility in organic solvents (e.g., DMSO, ethanol) by computing activity coefficients. For bioavailability, QSPR models correlate logP (calculated ~2.1) and topological polar surface area (TPSA ~110 Ų) with intestinal absorption. Molecular dynamics simulations assess membrane permeability (e.g., POPC lipid bilayers). Experimental validation via shake-flask solubility tests and Caco-2 cell monolayers is recommended .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often stem from assay conditions. For example, nitroreductase activity varies between bacterial strains (e.g., E. coli vs. S. aureus). Dose-response curves (IC₅₀ vs. LD₅₀) and selectivity indices (SI = LD₅₀/IC₅₀) must be calculated. Use isogenic cell lines (wild-type vs. nitroreductase-deficient) to confirm mechanism-specific toxicity. Meta-analyses of published IC₅₀ values under standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. What strategies optimize pharmacokinetics through structural analogs without compromising activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

- Replacing the benzyl group with heteroaromatics (e.g., thiophene) improves metabolic stability.

- Introducing electron-withdrawing groups (e.g., CF₃) enhances nitro group reactivity.

- Piperazine N-methylation reduces hERG channel binding (cardiotoxicity risk).

Validate analogs via in vitro microsomal stability assays (human liver microsomes) and in vivo PK studies (rodent models) .

Q. What experimental methods assess the compound’s thermal stability under varying storage conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) determines decomposition onset temperatures (T₀ ~180°C). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC purity checks. Solid-state NMR identifies polymorphic transitions. For long-term storage, lyophilization and argon-atmosphere vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.